molecular formula C12H13N3 B14884323 2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile

2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile

Cat. No.: B14884323
M. Wt: 199.25 g/mol
InChI Key: SXJACGYVAQJHKM-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with a prop-2-yn-1-ylamino group and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile typically involves the reaction of 2-chloropyridine with propargylamine under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the prop-2-yn-1-ylamino group allows it to form covalent bonds with target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile
  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-2-[5-(prop-2-ynylamino)pyridin-2-yl]propanenitrile

InChI

InChI=1S/C12H13N3/c1-4-7-14-10-5-6-11(15-8-10)12(2,3)9-13/h1,5-6,8,14H,7H2,2-3H3

InChI Key

SXJACGYVAQJHKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)NCC#C

Origin of Product

United States

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